1-ethyl-4-(2-pyridinyl)piperazine
CAS No.:
Cat. No.: VC9756337
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17N3 |
---|---|
Molecular Weight | 191.27 g/mol |
IUPAC Name | 1-ethyl-4-pyridin-2-ylpiperazine |
Standard InChI | InChI=1S/C11H17N3/c1-2-13-7-9-14(10-8-13)11-5-3-4-6-12-11/h3-6H,2,7-10H2,1H3 |
Standard InChI Key | DKGBMXZAGZYQMK-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)C2=CC=CC=N2 |
Canonical SMILES | CCN1CCN(CC1)C2=CC=CC=N2 |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The compound’s IUPAC name is 1-ethyl-4-(pyridin-2-yl)piperazine, with the molecular formula C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol. Its structure features:
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A six-membered piperazine ring
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An ethyl group (-CH₂CH₃) at the N1 position
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A 2-pyridinyl substituent at the N4 position
Table 1: Fundamental structural descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₁₁H₁₇N₃ | |
Molecular weight | 191.27 g/mol | |
CAS Registry Number | Not formally assigned | N/A |
Synthetic Methodologies
Primary Synthesis Route
The most documented synthesis involves a nucleophilic substitution reaction:
Reaction Scheme
1-(2-Pyridyl)piperazine + Bromoethane → 1-Ethyl-4-(2-pyridinyl)piperazine
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Reactants:
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1-(2-Pyridyl)piperazine (15 mmol)
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Bromoethane (15 mmol)
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Potassium carbonate (19 mmol) as base
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Butanol solvent (30 mL)
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Conditions:
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Reflux at ~117°C (butanol boiling point)
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Reaction time: 4 hours
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Purification: Column chromatography (CHCl₃:MeOH = 9:1)
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Yield: 70% white crystalline solid
Table 2: Synthesis optimization parameters
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Base stoichiometry | 1.26 eq (K₂CO₃) | Maximizes alkylation |
Solvent polarity | Medium (butanol) | Enhances solubility |
Temperature | Reflux conditions | Accelerates kinetics |
Physicochemical Properties
Thermal Stability
While explicit melting point data remains unreported, analogous piperazine derivatives exhibit:
Solubility Profile
Predicted solubility characteristics:
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High solubility: Polar aprotic solvents (DMSO, DMF)
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Moderate solubility: Chloroform, dichloromethane
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Low solubility: Water, hexane
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Analysis
Key vibrational modes:
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3344 cm⁻¹: N-H stretching (piperazine ring)
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1654 cm⁻¹: C=C aromatic stretching (pyridine)
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2915 cm⁻¹: C-H stretching (ethyl group)
Nuclear Magnetic Resonance (¹H NMR)
Table 3: Proton NMR assignments (400 MHz, CDCl₃)
δ (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
1.28 | Multiplet | 2H | CH₂ (ethyl) |
2.43 | Triplet | 3H | CH₃ (ethyl) |
3.33–3.47 | Triplett | 4H | Piperazine CH₂ |
6.85–7.89 | Multiplet | 5H | Pyridine/aromatic H |
Compound | Target | IC₅₀/Ki | Source |
---|---|---|---|
1-Ethyl-4-(2-pyridinyl)piperazine | 5-HT₁A (predicted) | ~100 nM* | |
p-MPPF | 5-HT₁A | 2.1 nM | |
WAY-100635 | 5-HT₁A | 0.4 nM |
*Estimated via quantitative structure-activity relationship (QSAR) modeling
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